Cas no 2225181-05-3 (5-(2-Tolyl)thiophene-2-boronic acid)

5-(2-Tolyl)thiophene-2-boronic acid is a boronic acid derivative featuring a thiophene core substituted with a 2-tolyl group at the 5-position and a boronic acid moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. Its stability under mild conditions and compatibility with various functional groups make it a valuable reagent in pharmaceutical and materials science research. The presence of the tolyl group enhances steric and electronic properties, facilitating selective coupling reactions. This product is typically supplied with high purity, ensuring reliable performance in synthetic applications. Proper storage under inert conditions is recommended to maintain reactivity.
5-(2-Tolyl)thiophene-2-boronic acid structure
2225181-05-3 structure
Product Name:5-(2-Tolyl)thiophene-2-boronic acid
CAS No:2225181-05-3
MF:C11H11BO2S
MW:218.08
CID:5143355
PubChem ID:45785646
Update Time:2025-10-28

5-(2-Tolyl)thiophene-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Tolyl)thiophene-2-boronic acid
    • SCHEMBL2557959
    • 2225181-05-3
    • (5-(o-Tolyl)thiophen-2-yl)boronic acid
    • AKOS015943291
    • Inchi: 1S/C11H11BO2S/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3
    • InChI Key: AQKBJCFCOYZMKD-UHFFFAOYSA-N
    • SMILES: CC1C=CC=CC=1C1=CC=C(B(O)O)S1

Computed Properties

  • Exact Mass: 218.0572809g/mol
  • Monoisotopic Mass: 218.0572809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.7Ų

5-(2-Tolyl)thiophene-2-boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T904786-25mg
5-(2-Tolyl)thiophene-2-boronic acid
2225181-05-3 95%
25mg
¥1,240.20 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T904786-100mg
5-(2-Tolyl)thiophene-2-boronic acid
2225181-05-3 95%
100mg
¥4,489.20 2022-08-31

Additional information on 5-(2-Tolyl)thiophene-2-boronic acid

5-(2-Tolyl)thiophene-2-boronic Acid (CAS 2225181-05-3): A Versatile Building Block for Organic Synthesis

5-(2-Tolyl)thiophene-2-boronic acid (CAS 2225181-05-3) is an important boronic acid derivative that has gained significant attention in recent years due to its wide range of applications in organic synthesis, material science, and pharmaceutical research. This compound belongs to the class of heterocyclic boronic acids, which are known for their unique reactivity and versatility in cross-coupling reactions.

The molecular structure of 5-(2-Tolyl)thiophene-2-boronic acid features a thiophene ring substituted with a tolyl group at the 5-position and a boronic acid functional group at the 2-position. This specific arrangement makes it particularly valuable for constructing complex molecular architectures through Suzuki-Miyaura coupling reactions, one of the most widely used methods in modern organic synthesis.

Recent trends in chemical research show growing interest in thiophene-based materials, especially in the development of organic electronic devices. 5-(2-Tolyl)thiophene-2-boronic acid serves as a crucial precursor for synthesizing various π-conjugated systems that are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics, and field-effect transistors. Researchers are particularly excited about its potential in creating more efficient and sustainable energy solutions.

In pharmaceutical applications, boronic acid compounds have emerged as important pharmacophores due to their ability to form reversible covalent bonds with biological targets. The 5-(2-Tolyl)thiophene-2-boronic acid structure offers opportunities for developing novel drug candidates, particularly in areas such as enzyme inhibition and targeted drug delivery systems. Its thiophene moiety provides enhanced metabolic stability compared to simple phenyl analogs.

The synthesis and handling of 5-(2-Tolyl)thiophene-2-boronic acid require careful consideration of its chemical properties. As with most organoboron compounds, it is sensitive to moisture and oxygen, necessitating storage under inert atmosphere conditions. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents such as tetrahydrofuran, dimethylformamide, and dichloromethane.

Quality control of 5-(2-Tolyl)thiophene-2-boronic acid involves rigorous analytical techniques including HPLC analysis, NMR spectroscopy, and mass spectrometry. Manufacturers and suppliers must ensure high purity levels (typically >95%) to meet the demanding requirements of research and industrial applications. The CAS registry number 2225181-05-3 serves as a unique identifier for this compound in chemical databases and regulatory documentation.

From an industrial perspective, the demand for specialty boronic acids like 5-(2-Tolyl)thiophene-2-boronic acid has been steadily increasing. The compound finds applications in the production of advanced materials, including liquid crystals and conductive polymers. Its role in catalysis research is also noteworthy, particularly in the development of new transition metal-catalyzed transformations.

Environmental considerations are important when working with 5-(2-Tolyl)thiophene-2-boronic acid. While it doesn't fall under hazardous material classifications, proper waste disposal methods should be followed according to local regulations. Many researchers are exploring greener synthetic approaches to minimize environmental impact while maintaining high yields and selectivity.

Recent advances in flow chemistry have opened new possibilities for using 5-(2-Tolyl)thiophene-2-boronic acid in continuous manufacturing processes. This aligns with the pharmaceutical industry's growing interest in continuous processing technologies that offer improved efficiency and scalability compared to traditional batch methods.

The future outlook for 5-(2-Tolyl)thiophene-2-boronic acid appears promising, with potential applications emerging in areas such as metal-organic frameworks (MOFs) and supramolecular chemistry. As researchers continue to explore the boundaries of molecular design, this compound will likely play an increasingly important role in developing next-generation functional materials and bioactive molecules.

For researchers working with 5-(2-Tolyl)thiophene-2-boronic acid, it's essential to consult the latest scientific literature and safety data sheets. Proper handling procedures, including the use of personal protective equipment and appropriate ventilation, should always be followed to ensure safe laboratory practices.

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